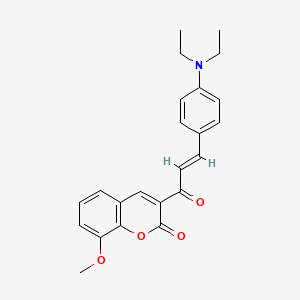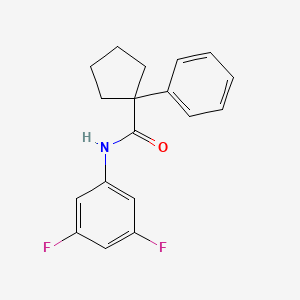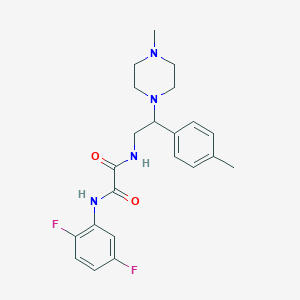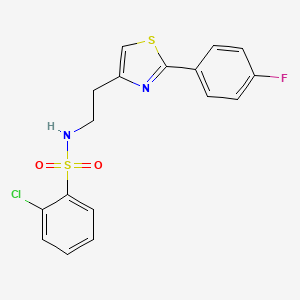
5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid, also known as PPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PPCA is a pyrazine derivative that is widely used in the synthesis of pharmaceuticals and other organic compounds. The purpose of
Wissenschaftliche Forschungsanwendungen
5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. 5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid has been used in the synthesis of various drugs, such as anti-tumor agents and anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of 5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid is not fully understood. However, it is believed that its anti-tumor and anti-inflammatory effects are due to its ability to inhibit specific enzymes and pathways involved in these processes. 5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the expression of COX-2 and MMPs. 5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit cell proliferation by inducing cell cycle arrest in the G0/G1 phase.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to have low toxicity, which makes it safe for use in vitro and in vivo. However, 5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid. One potential direction is to further investigate its mechanism of action and identify specific targets for its anti-tumor and anti-inflammatory effects. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. 5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid has been found to have anti-microbial properties, which may make it useful in the development of new antibiotics. Additionally, its ability to inhibit the activity of MMPs may make it useful in the development of new materials for tissue engineering. Overall, 5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid has significant potential for future research and development in various fields.
Synthesemethoden
5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid can be synthesized through a multi-step process involving the reaction between 2-amino-5-bromo-3-methylpyrazine and phenylalanine methyl ester. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified through recrystallization to obtain 5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid in its pure form.
Eigenschaften
IUPAC Name |
5-(phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-12(18)10-6-15-11(7-14-10)16-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEOJLFFLSWBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-Chloro-1-(1-prop-2-enoylpiperidine-4-carbonyl)-2,3-dihydroindol-3-yl]-N,N-dimethylacetamide](/img/structure/B2808935.png)
![Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2808937.png)
![3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2808938.png)


![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2808942.png)
![[(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2808943.png)

![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2808948.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-3-carboxamide](/img/structure/B2808956.png)
![Tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2808957.png)
